molecular formula C12H13NO2 B2548789 1-(3-Acetylphenyl)pyrrolidin-2-one CAS No. 765917-13-3

1-(3-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B2548789
CAS No.: 765917-13-3
M. Wt: 203.241
InChI Key: ZGDVMJMNNOENMN-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(3-Acetylphenyl)pyrrolidin-2-one and its derivatives are involved in various synthesis and chemical reactivity studies. For instance, Patel et al. (2013) reported an economical and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols, characterized by satisfactory yields and detailed by physical, spectroscopic, and elemental analysis (Patel & Dholakiya, 2013). Similarly, Padwa et al. (1999) explored the use of an isomunchnone-based method for synthesizing highly substituted 2(1H)-pyridones, demonstrating the potential of these compounds in synthetic organic chemistry (Padwa, Sheehan, & Straub, 1999).

Potential Applications in Material Science

Compounds structurally related to this compound show promise in material science applications. Facchetti et al. (2003) described the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic materials, highlighting the utility of heterocycle-based compounds in developing nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Biomedical Applications

The derivatives of this compound have been investigated for their biomedical applications, including antimicrobial and anticancer activities. Abdel-megeed et al. (2012) synthesized a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates showing high antimicrobial activities and significant cytotoxicity anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012). Additionally, Patel et al. (2014) reported on the in-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage, and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione-based derivatives, indicating their potential in drug development (Patel, Dhorajiya, Dholakiya, Badria, & Ibrahim, 2014).

Safety and Hazards

Specific hazards arising from “1-(3-Acetylphenyl)pyrrolidin-2-one” are not available . Firefighters are advised to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-(3-acetylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12(13)15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVMJMNNOENMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in 98% yield according to the general procedure for the preparation of the amides, ureas and carbamates (Method A) starting from 1-(3-bromophenyl)ethanone and 2-pyrrolidinone.
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